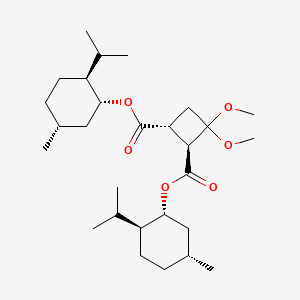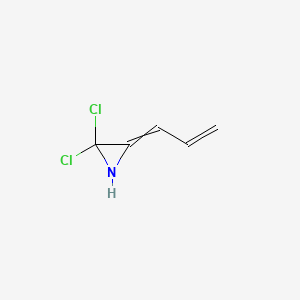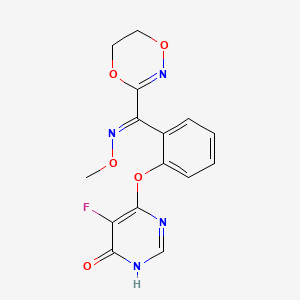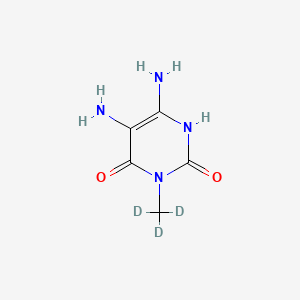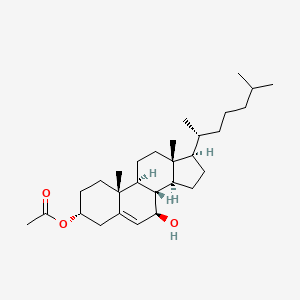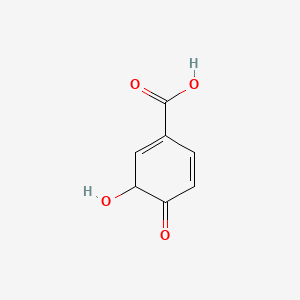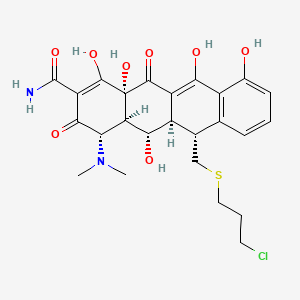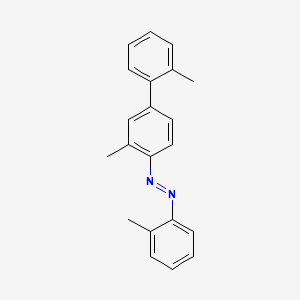
4-o-Tolyl-o,o'-azotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-o-Tolyl-o,o’-azotoluene is an aromatic compound with the molecular formula C21H20N2 and a molecular weight of 300.4 g/mol . It is characterized by the presence of an azo group (-N=N-) linking two tolyl groups, which are derivatives of toluene. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
科学的研究の応用
4-o-Tolyl-o,o’-azotoluene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying azo compounds.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-o-Tolyl-o,o’-azotoluene typically involves the azo coupling reaction between two tolyl derivatives. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the azo bond. The general synthetic route can be summarized as follows:
Diazotization: A tolyl amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another tolyl derivative under basic conditions to form the azo compound.
Industrial Production Methods
While specific industrial production methods for 4-o-Tolyl-o,o’-azotoluene are not well-documented, the general principles of azo compound synthesis apply. These methods typically involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-o-Tolyl-o,o’-azotoluene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives of the tolyl groups.
Reduction: Toluidine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
作用機序
The mechanism of action of 4-o-Tolyl-o,o’-azotoluene involves its interaction with various molecular targets. The azo group can undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The specific pathways involved depend on the context of its use and the conditions under which it is studied.
類似化合物との比較
Similar Compounds
4-o-Tolyl-o,o’-azobenzene: Similar structure but with a benzene ring instead of a tolyl group.
4-o-Tolyl-o,o’-azoxytoluene: Contains an azoxy group (-N=N(O)-) instead of an azo group.
4-o-Tolyl-o,o’-hydrazotoluene: Contains a hydrazo group (-NH-NH-) instead of an azo group.
Uniqueness
4-o-Tolyl-o,o’-azotoluene is unique due to its specific combination of tolyl groups and the azo linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications and industrial uses.
特性
IUPAC Name |
[2-methyl-4-(2-methylphenyl)phenyl]-(2-methylphenyl)diazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2/c1-15-8-4-6-10-19(15)18-12-13-21(17(3)14-18)23-22-20-11-7-5-9-16(20)2/h4-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRSIYKDDCEFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)N=NC3=CC=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858492 |
Source


|
| Record name | (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857484-43-6 |
Source


|
| Record name | (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
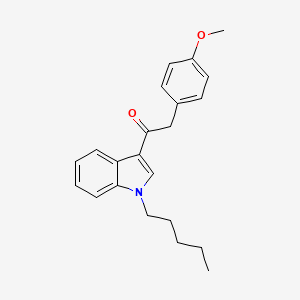

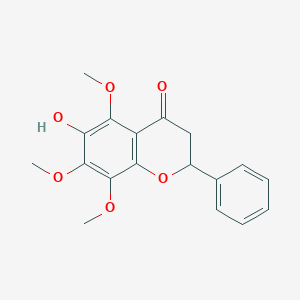
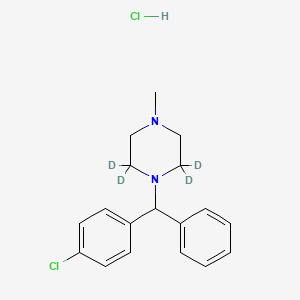
![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)
